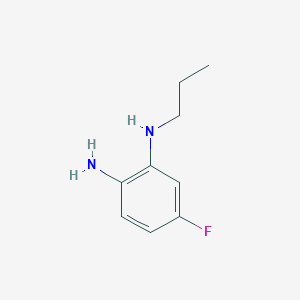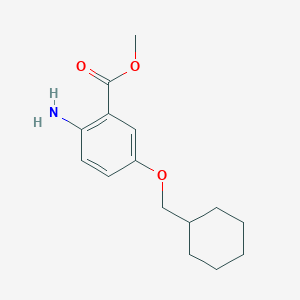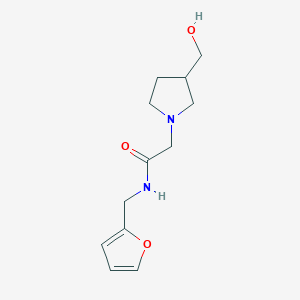![molecular formula C9H10ClF3N2O2 B1467306 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol CAS No. 1393845-79-8](/img/structure/B1467306.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol
説明
The compound “3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol” is a derivative of Trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives are complex and involve several steps. These include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .科学的研究の応用
Downstream Processing of Biologically Produced Diols
Biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, have wide applications in producing chemicals with significant industrial value. These compounds can be biologically synthesized and are subject to research for their recovery and purification from fermentation broth. Various methods, including evaporation, distillation, and membrane filtration, have been explored for their separation, with a particular emphasis on enhancing yield, purity, and reducing energy consumption (Xiu & Zeng, 2008).
Glycerol Hydrogenolysis to 1,3-Propanediol
Glycerol hydrogenolysis into 1,3-propanediol (1,3-PDO) is a process gaining attention due to the rise in biodiesel production, which produces glycerol as a by-product. Research into heterogeneous catalysts for this process seeks to develop more efficient methods to enhance the competitiveness of 1,3-PDO in the market. The influence of active acid and metallic phases on activity and selectivity towards 1,3-PDO highlights the importance of optimizing process variables (Silva Ruy et al., 2020).
Chemical Properties and Complexes of Pyridine Derivatives
The chemistry and properties of pyridine derivatives, including their preparation, spectroscopic properties, structures, and biological activities, represent a significant area of research. These compounds play crucial roles across various fields, including pharmaceuticals and material science (Boča et al., 2011).
Fatty Acid Esters of Diols
Research into fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and their potential toxicity, including nephrotoxicity and testicular toxicity, underscores the importance of understanding the chemical reactions and safety concerns associated with these compounds. These esters have been detected in various food categories, raising concerns about their safety and impact on human health (Gao et al., 2019).
Dermatological Applications of Diols
Comparative studies on the efficacy, safety, and pharmaceutical characteristics of pentane-1,5-diol with other diols used in dermatology provide insights into their potential applications and benefits in pharmaceutical formulations for topical administration. This research emphasizes the diverse applications and importance of understanding the properties of diols in medical and cosmetic products (Sundberg & Faergemann, 2008).
Safety And Hazards
将来の方向性
TFMP and its derivatives have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .
特性
IUPAC Name |
3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3N2O2/c10-7-1-5(9(11,12)13)2-14-8(7)15-3-6(17)4-16/h1-2,6,16-17H,3-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFLKJPMJZVVNRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCC(CO)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propane-1,2-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467225.png)
![{1-[(3-Bromophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467226.png)
![(Hexan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1467227.png)

![{1-[(2-Ethoxyphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467235.png)
![N-cyclohexyl-2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B1467238.png)
![4-(chloromethyl)-1-[(3,4-dichlorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467239.png)


![[1-(5-Methylthiophene-2-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1467242.png)
![[1-(Pyridin-4-yl)pyrrolidin-3-yl]methanol](/img/structure/B1467243.png)
